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Compound of Interest

Compound Name: 11-Azido-1-undecanethiol

Cat. No.: B1513429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable and commonly employed synthetic pathway for

11-Azido-1-undecanethiol, a crucial bifunctional linker in surface chemistry, nanotechnology,

and bioconjugation applications. The synthesis is presented as a two-stage process,

commencing with the azidation of a commercially available halogenated alcohol, followed by

the conversion of the terminal hydroxyl group to a thiol. This document provides detailed

experimental protocols, quantitative data, and a visual representation of the synthetic workflow

to aid researchers in the successful preparation of this versatile molecule.

Overview of the Synthetic Pathway
The synthesis of 11-Azido-1-undecanethiol is typically achieved through a two-step sequence

starting from 11-Bromo-1-undecanol. The first step involves a nucleophilic substitution to

replace the bromine atom with an azide group. The subsequent step converts the terminal

alcohol functionality into the desired thiol, often via a thioacetate intermediate to prevent the

premature oxidation of the thiol.

Experimental Protocols
Stage 1: Synthesis of 11-Azido-1-undecanol
This initial stage focuses on the conversion of 11-Bromo-1-undecanol to 11-Azido-1-undecanol

through a nucleophilic substitution reaction with sodium azide.[1]
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Experimental Protocol:

In a 1 L round-bottom flask, dissolve sodium azide (11.6 g, 179 mmol) in 200 mL of dimethyl

sulfoxide (DMSO) at 80 °C.

Allow the resulting solution to cool to room temperature.

In a separate beaker, dissolve 11-bromo-1-undecanol (30.0 g, 119 mmol) in 100 mL of

DMSO.

Add the 11-bromo-1-undecanol solution to the sodium azide solution.

Stir the reaction mixture for 24 hours at room temperature.

Upon completion of the reaction, add 300 mL of deionized water to the flask.

Transfer the mixture to a separatory funnel and wash with diethyl ether (3 x 150 mL).

Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

Filter the solution to remove the drying agent and concentrate the organic phase under

reduced pressure.

The final product, 11-Azido-1-undecanol, is obtained as a colorless liquid.[1]

Stage 2: Synthesis of 11-Azido-1-undecanethiol
The conversion of the terminal hydroxyl group of 11-Azido-1-undecanol to a thiol is effectively

carried out in a two-step sequence: formation of a thioacetate intermediate via a Mitsunobu

reaction, followed by hydrolysis to yield the final product.[2]

Step 2a: Synthesis of S-(11-azidoundecyl) ethanethioate (Thioacetate Intermediate)

This procedure is a representative method based on the standard Mitsunobu reaction protocol

for converting primary alcohols to thioacetates.[3][4]

Experimental Protocol:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve 11-Azido-1-undecanol (10.0 g, 46.9 mmol) and triphenylphosphine (14.7 g,

56.3 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

To this solution, add thioacetic acid (4.0 mL, 56.3 mmol).

Slowly add diisopropyl azodicarboxylate (DIAD) (11.1 mL, 56.3 mmol) dropwise over 30

minutes, ensuring the internal temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford S-(11-azidoundecyl) ethanethioate.

Step 2b: Hydrolysis of S-(11-azidoundecyl) ethanethioate to 11-Azido-1-undecanethiol

This is a standard procedure for the deprotection of a thioacetate to the corresponding thiol.

Experimental Protocol:

Dissolve the S-(11-azidoundecyl) ethanethioate (e.g., 10.0 g, 36.8 mmol) in a mixture of

methanol (150 mL) and deionized water (50 mL) in a round-bottom flask.

To this solution, add potassium carbonate (15.2 g, 110.4 mmol).

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

Monitor the reaction by TLC until the starting material is consumed.

Acidify the reaction mixture to pH ~4 with 1 M HCl.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1513429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1513429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the product with diethyl ether (3 x 100 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield 11-Azido-1-undecanethiol.

Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 11-Azido-1-
undecanethiol.

Step Product
Starting
Material

Key
Reagents

Solvent Yield Purity

1

11-Azido-

1-

undecanol

11-Bromo-

1-

undecanol

Sodium

Azide
DMSO 88%[1]

>95%

(typically)

2a

S-(11-

azidounde

cyl)

ethanethio

ate

11-Azido-

1-

undecanol

PPh₃,

DIAD,

Thioacetic

Acid

THF
80-90%

(expected)

>95%

(after

chromatogr

aphy)

2b

11-Azido-

1-

undecanet

hiol

S-(11-

azidounde

cyl)

ethanethio

ate

K₂CO₃
Methanol/

Water

>90%

(expected)
>95%

Visualized Synthesis Pathway and Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow for

the synthesis of 11-Azido-1-undecanethiol.
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Synthesis Pathway for 11-Azido-1-undecanethiol

Stage 1: Azidation

Stage 2a: Thioacetate Formation (Mitsunobu)

Stage 2b: Hydrolysis

11-Bromo-1-undecanol

11-Azido-1-undecanol

1. NaN3
2. DMSO, rt, 24h

S-(11-azidoundecyl) ethanethioate

1. PPh3, Thioacetic Acid
2. DIAD, THF, 0°C to rt

11-Azido-1-undecanethiol

1. K2CO3
2. MeOH/H2O, rt
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Experimental Workflow

Stage 1: Synthesis of 11-Azido-1-undecanol

Stage 2: Synthesis of 11-Azido-1-undecanethiol

Dissolve NaN3 in DMSO

Add 11-Bromo-1-undecanol solution

Stir at RT for 24h

Aqueous workup and extraction

Dry and concentrate

Obtain 11-Azido-1-undecanol

Mitsunobu Reaction:
11-Azido-1-undecanol, PPh3, Thioacetic Acid, DIAD in THF

Intermediate Product

Stir at RT for 12-16h

Purify by column chromatography

Obtain S-(11-azidoundecyl) ethanethioate

Hydrolysis:
Thioacetate with K2CO3 in MeOH/H2O

Stir at RT for 4-6h

Acidify and extract

Dry and concentrate

Obtain 11-Azido-1-undecanethiol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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